Physicochemical Profiling of (Octahydroindolizin-8a-yl)methanamine: A Scaffold Analysis
Physicochemical Profiling of (Octahydroindolizin-8a-yl)methanamine: A Scaffold Analysis
This technical guide provides an in-depth physicochemical and synthetic analysis of (octahydroindolizin-8a-yl)methanamine , the fully saturated bicyclic amine scaffold corresponding to the user's query.
Executive Summary
(Octahydroindolizin-8a-yl)methanamine (CAS: 1788874-20-3) is a bicyclic diamine scaffold increasingly utilized in medicinal chemistry to introduce structural rigidity and defined stereochemical vectors into drug candidates.[1] Structurally, it consists of a fused 5,6-membered ring system (indolizidine) with a primary aminomethyl group attached at the bridgehead carbon (8a).[1]
This scaffold serves as a constrained surrogate for flexible diamines, offering distinct advantages in entropy reduction upon binding to biological targets such as Voltage-Gated Sodium Channels (Nav) and GPCRs.[1] Its physicochemical profile is characterized by high aqueous solubility, dual basicity, and a compact lipophilic core, making it an ideal building block for fragment-based drug discovery (FBDD).[1]
Chemical Identity & Stereochemical Analysis[1]
Nomenclature & Identification[1]
-
Common Name: 8a-Aminomethyl-indolizidine[1]
-
CAS Number: 1788874-20-3 (Free Base); 2639442-82-1 (Dihydrochloride)[1]
-
Molecular Formula: C
H N [1] -
Molecular Weight: 154.25 g/mol [1]
Note on Nomenclature: The term "(hexahydroindolizin-8a(1H)-yl)" technically implies a single unsaturation.[1] However, in commercial and patent literature, this string is frequently mapped to the fully saturated octahydroindolizine core.[1] This guide focuses on the saturated derivative, which is the stable, pharmaceutically relevant scaffold.[1]
Structural Conformation
The indolizidine core (1-azabicyclo[4.3.0]nonane) can exist in cis- or trans-fused conformations.[1]
-
Unsubstituted Indolizidine: Predominantly trans-fused (lone pair anti to bridgehead hydrogen).[1]
-
8a-Substituted Indolizidine: The introduction of the methanamine group at the 8a-bridgehead forces the ring fusion into a specific conformation to minimize 1,3-diaxial interactions.[1] The bridgehead nitrogen is tertiary, while the exocyclic nitrogen is primary.[1]
Figure 1: Structural deconstruction of the 8a-aminomethyl-indolizidine scaffold.[1]
Physicochemical Properties[1][2][3][4]
Basicity (pKa)
The molecule possesses two basic centers with distinct electronic environments.[1]
-
N1 (Ring Nitrogen): A bridgehead tertiary amine.[1] Due to the fused ring strain and steric crowding at the 8a position, its basicity is slightly attenuated compared to open-chain tertiary amines.[1] Estimated pKa: 8.5 – 9.0 .[1]
-
N2 (Exocyclic Amine): A primary aliphatic amine.[1] It is less sterically hindered and exhibits typical primary amine basicity.[1] Estimated pKa: 10.0 – 10.5 .[1]
Physiological State (pH 7.4): The molecule exists predominantly as the dication (diproticated species), which has significant implications for membrane permeability (low passive diffusion) and solubility (very high).[1]
Lipophilicity (LogP/LogD)[1]
-
Calculated LogP (Neutral): ~0.7 – 1.0 (Moderately lipophilic core balanced by polar amine).[1]
-
LogD (pH 7.4): < -1.5 (Highly hydrophilic due to ionization).[1]
| Property | Value (Approx.) | Context |
| MW | 154.25 | Fragment-like (<300 Da) |
| H-Bond Donors | 2 | Primary amine (-NH2) |
| H-Bond Acceptors | 2 | Both nitrogens |
| TPSA | ~29 Ų | Good CNS potential (if deprotonated) |
| Rotatable Bonds | 2 | C8a-C(methyl) and C-N bond |
Synthetic Accessibility & Protocols
The synthesis of 8a-substituted indolizidines is non-trivial due to the formation of the quaternary bridgehead carbon.[1] The most robust route involves the hydrogenation of an 8a-carbonitrile precursor.[1]
Synthetic Pathway (Self-Validating Protocol)
Precursor: Octahydroindolizine-8a-carbonitrile (often accessible via mercuric acetate oxidation of indolizidine followed by cyanide trapping, or via intramolecular nitrone cycloaddition).[1]
Step-by-Step Protocol (Reduction):
-
Setup: Charge a high-pressure hydrogenation vessel with Octahydroindolizine-8a-carbonitrile (1.0 eq) dissolved in anhydrous Methanol (0.1 M).
-
Catalyst: Add Raney Nickel (50 wt%) or Pd/C (10 wt% loading, 0.1 eq). Note: Raney Ni is preferred to prevent secondary amine formation.[1]
-
Additive: Add Ammonia in Methanol (7N, 5.0 eq) or catalytic HCl to suppress dimerization.
-
Reaction: Pressurize to 50 psi H
and stir at RT for 12–24 hours. -
Validation: Monitor by LC-MS (Target Mass: [M+H]+ = 155.15). Disappearance of nitrile stretch (2230 cm⁻¹) in IR.[1]
-
Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate.[1]
-
Purification: The crude oil is often converted to the dihydrochloride salt using 4M HCl in Dioxane for stability.[1]
Figure 2: Synthetic reduction pathway from nitrile precursor.[1]
Applications in Drug Discovery
Voltage-Gated Sodium Channels (Nav)
The (octahydroindolizin-8a-yl)methanamine scaffold is a privileged structure in the design of Nav1.7 inhibitors .[1] The bicyclic core positions the ammonium group to interact with the acidic selectivity filter of the ion channel, while the hydrophobic ring system occupies the pore's lipophilic pocket.[1]
-
Mechanism:[1][3] The charged amine mimics the guanidinium group of arginine or the toxin warheads (e.g., Saxitoxin) but with tunable lipophilicity.[1]
GPCR Ligands
Used as a rigid linker to orient pharmacophores in specific vectors.[1] The 8a-substitution restricts the conformational space of the piperidine/pyrrolidine rings, reducing the entropic penalty of binding.[1]
Handling & Stability
-
Storage: The free base is air-sensitive (absorbs CO
to form carbamates).[1] Store under Argon at -20°C. -
Salt Form: The dihydrochloride salt (CAS 2639442-82-1) is hygroscopic but chemically stable.[1] Store in a desiccator.
-
Safety: Treat as a potent CNS-active agent.[1] Use standard PPE.[1]
References
-
Patent: Bicycloamine-substituted-n-benzenesulfonamide compounds with selective activity in voltage-gated sodium channels. WO2015077905A1. (2015).[1] Link
-
Vendor Data: Chemical Identity of (Octahydroindolizin-8a-yl)methanamine (CAS 1788874-20-3).[1][4] Arctom Scientific / Ambeed.[1] Link
-
Review: Michael, J. P. (2008).[1] Indolizidine and quinolizidine alkaloids.[1][3][5][6] Natural Product Reports, 25(1), 139-165.[1] (Context for scaffold reactivity).
